molecular formula C10H13NO4S2 B15055762 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid

Cat. No.: B15055762
M. Wt: 275.3 g/mol
InChI Key: KNRDUMGJKGRHBV-UHFFFAOYSA-N
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Description

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.35 g/mol This compound is characterized by the presence of a thiazole ring, a cyclobutyl group, and an ethylsulfonyl substituent

Preparation Methods

The synthesis of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a cyclobutylamine derivative with a thiazole precursor under specific conditions to introduce the ethylsulfonyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-(1-(Methylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(1-(Ethylsulfonyl)cyclopropyl)thiazole-5-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group.

    2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid: The carboxylic acid group is positioned differently on the thiazole ring.

These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

2-(1-ethylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H13NO4S2/c1-2-17(14,15)10(4-3-5-10)9-11-6-7(16-9)8(12)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

KNRDUMGJKGRHBV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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